Lipophilicity Advantage vs. 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole exhibits a computed XLogP3 of 2.0, which is 0.5 log units higher than the XLogP3 of 1.5 for the –CF₃ analog 5-methyl-3-(trifluoromethyl)-1H-pyrazole, as determined by PubChem's XLogP3 algorithm [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole: XLogP3 = 1.5 |
| Quantified Difference | +0.5 log units (ΔlogP = 0.5) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity can enhance membrane permeability and blood-brain barrier penetration potential, making this compound a preferred starting point for CNS-targeted drug discovery programs where the –CF₃ analog may be suboptimal.
- [1] PubChem Compound Summary for CID 137698335, 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole. XLogP3 = 2.0. View Source
- [2] PubChem Compound Summary for CID 139077, 5-Methyl-3-(trifluoromethyl)-1H-pyrazole. XLogP3 = 1.5. View Source
